(5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol
Description
(5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is a furan derivative featuring a hydroxymethyl group at the 2-position and a branched alkylamine-substituted aminomethyl group at the 5-position of the furan ring. Its structure combines hydrophilic (hydroxymethyl) and lipophilic (branched alkylamine) moieties, making it a candidate for diverse applications, including pharmaceuticals and polymer chemistry. This article focuses on its comparison with structurally related compounds, emphasizing synthesis, properties, and functional roles.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
[5-[(3-methylbutan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO2/c1-8(2)9(3)12-6-10-4-5-11(7-13)14-10/h4-5,8-9,12-13H,6-7H2,1-3H3 |
InChI Key |
FFJMBAFXTHNAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=C(O1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Hydroxymethyl Group: This can be achieved by the hydroxymethylation of the furan ring using formaldehyde in the presence of a base.
Aminomethylation: The final step involves the reaction of the hydroxymethyl furan with 3-methylbutan-2-amine under reductive amination conditions, typically using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis of (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol would likely involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, using hydrogenation catalysts.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)carboxylic acid.
Reduction: Reduced furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a building block for bioactive molecules.
Medicine
In medicinal chemistry, (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics.
Mechanism of Action
The mechanism of action of (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the furan ring can participate in π-π interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogues, their molecular features, and applications based on evidence:
Physicochemical Properties
- Reactivity : The hydroxymethyl group (common to all analogues) is susceptible to oxidation, as demonstrated in , where it is converted to FDCA . The alkenyl substituent in ’s compound introduces additional reactivity for polymerization or crosslinking .
Research Findings and Implications
- Enzymatic vs. Chemical Synthesis : demonstrates that enzymatic routes can selectively oxidize hydroxymethyl groups, offering eco-friendly alternatives to traditional chemical methods .
- Substituent Effects: The substitution pattern on the amine (e.g., branched alkyl vs. aromatic) significantly impacts bioactivity and solubility. For instance, the phenylamino group in ’s compound may enhance UV detectability, useful in analytical applications .
Biological Activity
The compound (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol, identified by its structural formula, is a derivative of furan and has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is , with a molecular weight of approximately 195.26 g/mol. The structure features a furan ring substituted with an amino group, which is crucial for its biological interactions.
Antiviral Properties
Recent studies have indicated that compounds similar to (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol exhibit antiviral properties. For instance, essential oils containing furan derivatives have shown effectiveness against influenza viruses. These compounds were able to inhibit viral replication in vitro, suggesting that the furan moiety may play a significant role in antiviral activity .
The proposed mechanism involves the interaction of the furan ring with viral proteins, which may prevent virus entry into host cells or inhibit viral replication processes. Structure-activity relationship (SAR) studies suggest that modifications to the amino group enhance binding affinity to viral targets, thereby increasing efficacy .
Cytotoxicity and Selectivity
In vitro assays have demonstrated that while (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol shows promising antiviral activity, it also exhibits cytotoxic effects at higher concentrations. The selectivity index (SI), which compares the effective dose against the toxic dose, is critical in evaluating the safety profile of this compound. Compounds with an SI greater than 10 are generally considered safe for further development .
Study 1: Antiviral Efficacy
A study conducted on mice infected with influenza A demonstrated that administration of a furan-based compound resulted in a significant increase in survival rates compared to control groups. Mice treated with doses of 150 mg/kg showed up to 70% survival after exposure to lethal doses of the virus .
Study 2: Structure-Activity Relationship Analysis
Research analyzing various derivatives of furan compounds indicated that modifications to the amino group significantly influenced antiviral potency. Compounds with branched alkyl groups, such as those found in (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol, exhibited enhanced activity against viral strains due to improved hydrophobic interactions with viral proteins .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Antiviral Activity | Cytotoxicity |
|---|---|---|---|---|
| (5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol | TBD | 195.26 g/mol | Moderate | Moderate |
| Diethylaminomethyl furan derivative | 81074-81-9 | 191.66 g/mol | High | Low |
| Other furan derivatives | Various | Varies | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
